3-Acetyl-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which consists of a pyridine ring fused to an imidazole ring. It is notable for its biological activities and potential applications in medicinal chemistry.
The chemical has been studied extensively in scientific literature due to its diverse pharmacological properties. It can be synthesized through various methods, which have been documented in several research articles and chemical databases.
3-Acetyl-7-methylimidazo[1,2-a]pyridine is classified as a nitrogen-containing heterocyclic compound. Its structure includes both nitrogen and carbon atoms, making it a valuable scaffold in drug design and development.
The synthesis of 3-acetyl-7-methylimidazo[1,2-a]pyridine can be achieved through multiple approaches:
Technical details regarding each method are available in literature reviews focusing on imidazo[1,2-a]pyridine synthesis .
The molecular formula of 3-acetyl-7-methylimidazo[1,2-a]pyridine is with a molecular weight of approximately 174.20 g/mol. The compound features a methyl group at the 7-position and an acetyl group at the 3-position of the imidazo[1,2-a]pyridine ring system.
CC(=O)C1=C(N=C2C=CC(C)=N2)C=CC=C1
CRCXBRRHJRPUBO-UHFFFAOYSA-N
These structural identifiers facilitate computational modeling and database searches for related compounds .
3-Acetyl-7-methylimidazo[1,2-a]pyridine participates in various chemical reactions typical for imidazo[1,2-a]pyridines:
These reactions are essential for modifying the compound's structure to enhance biological activity or alter physical properties .
The mechanism of action for compounds like 3-acetyl-7-methylimidazo[1,2-a]pyridine often involves interaction with biological targets such as enzymes or receptors. For instance:
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into purity and structural integrity .
3-Acetyl-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:
The ongoing research into this compound highlights its potential as a lead compound for drug development and its importance in understanding complex biochemical processes .
Nitrogen-containing heterocycles represent a cornerstone of pharmaceutical design due to their versatile electronic properties, hydrogen-bonding capabilities, and structural similarity to endogenous biomolecules. These compounds constitute >60% of FDA-approved small-molecule drugs, attributable to their optimized pharmacokinetic profiles and target-binding precision [2] [5]. Among them, bicyclic 5-6 systems like imidazo[1,2-a]pyridine exhibit enhanced metabolic stability and bioavailability compared to monocyclic analogs. The imidazo[1,2-a]pyridine scaffold specifically integrates a bridgehead nitrogen atom that enables π-stacking interactions with biological targets and facilitates protonation across physiological pH ranges, enhancing membrane permeability [5]. This scaffold’s synthetic flexibility allows strategic decoration at C3, N1, C6, and C7 positions, enabling rational optimization of pharmacodynamic and physicochemical properties [7].
Table 1: Therapeutic Applications of Key Nitrogen-Containing Heterocycles
Heterocycle Core | Bioactivity Profile | Representative Drugs |
---|---|---|
Imidazo[1,2-a]pyridine | Sedative, Antimycobacterial, Anticancer | Zolpidem, Telacebec (Q203) |
Indole | Anti-inflammatory, Antiviral | Indomethacin, Arbidol |
Quinoline | Antimalarial, Antineoplastic | Chloroquine, Topotecan |
Pyrazole | Analgesic, Antidiabetic | Celecoxib, Sildenafil (partial) |
Data consolidated from [1] [2] [5] |
The imidazo[1,2-a]pyridine pharmacophore has evolved from serendipitous discoveries to targeted therapeutics over five decades. Landmark developments include:
Table 2: Evolution of Clinically Significant Imidazo[1,2-a]pyridine Derivatives
Era | Compound | Therapeutic Area | Structural Innovation |
---|---|---|---|
1980s | Zolimidine | Antiulcer | 2-Phenyl-3-methoxy substitution |
1988 | Zolpidem | Insomnia | 2-Carboxamide-3-methyl core |
1991 | Alpidem | Anxiolytic | 6-Chloro-2-phenyl derivative |
2010s | Telacebec (Q203) | Antitubercular | 3-Carboxamide-7-methyl optimization |
2020s | I-11 (hybrid) | Anticancer (KRAS G12C) | Covalent warhead conjugation |
Data sourced from [1] [2] [5] |
3-Acetyl-7-methylimidazo[1,2-a]pyridine exemplifies strategic functionalization of the core scaffold to enhance target engagement. The 3-acetyl moiety (–COCH_3) introduces a hydrogen-bond acceptor and electrophilic site amenable to nucleophilic addition or Schiff base formation, while the 7-methyl group enhances lipophilicity (clogP +0.5–0.7) and induces steric constraints favoring selective receptor interactions [7] [9]. Key pharmacological attributes include:
Structural and Electronic Features
Mechanistic and Biological Profiles
Table 3: Bioactivity of 3-Acetyl-7-methylimidazo[1,2-a]pyridine Derivatives
Derivative Class | Target Activity | Potency (IC₅₀/MIC) | Mechanistic Insight |
---|---|---|---|
Oxadiazole hybrids (e.g., 6d) | Tubulin polymerization inhibition | 1.8 µM (A549 cells) | G2/M phase arrest, Annexin V-positive apoptosis |
Chalcone-Schiff bases (VIIIb) | Lung cancer (A-459) | GI₅₀ 22.3 µM | Kinase inhibition probability: 26.7% (in silico) |
Biphenyl analogs | Acetylcholinesterase (AChE) | 79 µM | Peripheral anionic site binding |
Dichlorophenyl derivatives | Butyrylcholinesterase (BChE) | 65 µM | Acyl pocket engagement |
Data derived from [6] [7] [8] |
The structural plasticity of 3-acetyl-7-methylimidazo[1,2-a]pyridine continues to inspire hybrid drug design, particularly in covalent inhibitor development. Recent KRAS G12C inhibitors leverage the acetyl carbonyl for Michael addition to Cys12, demonstrating nanomolar activity in NSCLC models [6]. This positions the scaffold as a versatile template for next-generation targeted therapies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0